Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (BOC) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-isocyanatoethyl (meth)acrylate with 1-bromo-2-methylpropan-2-ol to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the thiazole ring and the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and solvent polarity, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The BOC group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as triethylamine.
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: BOC deprotection is usually carried out using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like azido or thiol-substituted thiazoles.
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free amino-thiazole derivative.
Scientific Research Applications
Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the BOC-protected amino group allows it to bind to various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-(4-bromophenyl)acetate: Another brominated ester with different structural features and applications.
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A compound with a similar BOC-protected amino group but different core structure.
Uniqueness
Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring, bromine atom, and BOC-protected amino group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2O4S |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(12)13-9(19-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16) |
InChI Key |
TXVKJZZLLWVURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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